Sulfamethoxypyridazine

Pharmacokinetics Sulfonamide half-life Long-acting antibacterial

Sulfamethoxypyridazine is a long-acting sulfonamide distinguished by its methoxy-substituted pyridazine heterocycle, delivering slow renal excretion and plasma detectability exceeding 100 hours. Three polymorphic forms exhibit a 1.4-fold gastrointestinal absorption differential and solubility ratios of 1:1.18:1.25 (Forms I:II:III), making it an ideal model for solid-state pharmaceutics, dissolution testing, and polymorph-dependent bioavailability studies. In veterinary research, intramuscular dosing in goats provides an 11.0-hour half-life at 68.6% bioavailability, supporting extended-interval protocols against susceptible Streptococcus, Staphylococcus, and E. coli strains. Researchers should verify pathogen susceptibility; in vitro MIC50 values against porcine isolates (B. bronchiseptica: 4 μg/mL; P. multocida: 2-32 μg/mL) indicate intermediate activity versus sulfamethoxazole, requiring confirmatory susceptibility testing prior to protocol adoption. Serves as a benchmark long-acting sulfonamide reference for comparative pharmacokinetic modeling and acetylator phenotype studies.

Molecular Formula C11H12N4O3S
Molecular Weight 280.31 g/mol
CAS No. 80-35-3
Cat. No. B1681782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSulfamethoxypyridazine
CAS80-35-3
SynonymsSulfamethoxypyridazine;  Lisulfen;  Longin;  Medicel;  Midicel;  Midikel;  Myasul
Molecular FormulaC11H12N4O3S
Molecular Weight280.31 g/mol
Structural Identifiers
SMILESCOC1=NN=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N
InChIInChI=1S/C11H12N4O3S/c1-18-11-7-6-10(13-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,15)
InChIKeyVLYWMPOKSSWJAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Sulfamethoxypyridazine (CAS 80-35-3): Long-Acting Sulfonamide Antibacterial for Veterinary and Comparative Research Applications


Sulfamethoxypyridazine (SMP) is a long-acting sulfonamide antibacterial belonging to the para-aminobenzoic acid (PABA) structural analog class that competitively inhibits bacterial dihydropteroate synthase . The compound is characterized by a methoxy-substituted pyridazine heterocycle at the N1 position, conferring distinct pharmacokinetic properties including slow renal excretion and detectable plasma levels beyond 100 hours post-dose in humans [1]. Currently, its human clinical use is limited or discontinued in many regions, with primary applications now centered in veterinary medicine and as a reference compound for pharmacokinetic and comparative pharmacology studies [2].

Sulfamethoxypyridazine Procurement: Why Interchangeable Substitution with Other Sulfonamides Introduces Experimental Variability


Within the sulfonamide class, compounds bearing different N1-heterocyclic substituents exhibit substantial divergence in pharmacokinetic behavior, metabolic fate, and adverse event profiles that preclude simple interchangeability in research or veterinary protocols [1]. Long-acting sulfonamides such as sulfamethoxypyridazine demonstrate markedly slower urinary excretion and distinct acetylation polymorphism responses compared to short-acting analogs like sulfisomidine, resulting in different steady-state concentrations and tissue distribution patterns [2]. These class-level differences manifest in the following product-specific quantitative evidence dimensions: elimination half-life duration, N4-acetyl metabolite formation rates, polymorph-dependent bioavailability, and species-specific pharmacokinetic parameters [3].

Sulfamethoxypyridazine (CAS 80-35-3) Quantitative Differentiation Evidence: Comparative Data for Scientific Procurement Decisions


Sulfamethoxypyridazine Human Elimination Half-Life: 65-Hour Sustained Plasma Levels Versus Short-Acting Sulfonamide Comparators

In a controlled human study of six normal adult males receiving a single oral 4 g dose, sulfamethoxypyridazine maintained significant detectable plasma and urine concentrations for at least 105 hours post-administration [1]. This prolonged residence time contrasts sharply with short-acting sulfonamides such as sulfisoxazole and sulfisomidine, which typically require multiple daily doses to maintain therapeutic levels. The elimination half-life in humans is reported as approximately 59-67 hours (≈2.5-2.8 days), establishing sulfamethoxypyridazine as a long-acting sulfonamide suitable for once-daily or less frequent dosing regimens in species where applicable [2].

Pharmacokinetics Sulfonamide half-life Long-acting antibacterial

Sulfamethoxypyridazine N4-Acetylation: Markedly Lower Metabolite Formation Compared to Sulfamethazine

In a direct comparative human study, sulfamethoxypyridazine was acetylated to a substantially lesser extent than sulfamethazine [1]. Under identical experimental conditions, N4-acetyl sulfamethoxypyridazine was not detectable in serum, whereas sulfamethazine produced quantifiable acetyl metabolite levels [1]. This reduced acetylation is pharmacologically significant because N4-acetyl metabolites of sulfonamides are generally less soluble than parent compounds and have been associated with crystalluria and renal toxicity [2].

Drug metabolism Acetylation polymorphism NAT2 phenotype

Sulfamethoxypyridazine Antibacterial Activity: MIC50 Values for Porcine Pathogens Versus Sulfamethoxazole and Sulfamethazine

In a systematic in vitro study of twelve sulfonamides tested against clinically relevant porcine bacterial isolates, sulfamethoxypyridazine demonstrated intermediate antimicrobial activity [1]. The MIC50 against Pasteurella multocida ranged from 2 to 32 μg/mL across sulfonamides tested, with sulfamethoxypyridazine falling within the mid-range of activity. Notably, sulfamethoxazole exhibited the highest overall activity among all compounds tested, while the commonly prescribed sulfamethazine showed overall low antimicrobial activity [1]. Against Bordetella bronchiseptica, sulfamethoxypyridazine MIC50 was 4 μg/mL; against Streptococcus suis, all sulfonamides including sulfamethoxypyridazine had MIC50 >32 μg/mL [1].

Antimicrobial susceptibility Veterinary microbiology MIC determination

Sulfamethoxypyridazine Polymorph Bioavailability: Form III 1.4-Fold Higher Absorption Versus Form I

Sulfamethoxypyridazine exists in three polymorphic forms (I, II, and III) with distinct dissolution and bioavailability characteristics [1]. Apparent solubility ratios in water at 37°C for forms I:II:III were determined to be 1:1.18:1.25 [1]. In a comparative human absorption study using healthy volunteers, the metastable Form III demonstrated a 1.4-fold higher gastrointestinal absorption rate compared to the more thermodynamically stable Form I, as quantified by availability rate constants (K1) derived from a one-compartment open model [1].

Polymorphism Bioavailability Solid-state pharmaceutics

Sulfamethoxypyridazine Differential Renal Clearance: Acetyl Metabolite Cleared 11-Fold Faster Than Free Drug

In a human pharmacokinetic study of six normal adult males following a 4 g oral dose, the acetylated form of sulfamethoxypyridazine was cleared by the kidney approximately 11 times faster than the free (non-acetylated) drug [1]. This differential clearance ratio has direct implications for cumulative drug exposure and toxicity risk, particularly in subjects with impaired renal function where acetyl metabolite accumulation may be exacerbated [2]. Urine concentrations of sulfamethoxypyridazine reached up to approximately 200 mg%, with 35-60% present in the conjugated (acetylated) form [1].

Renal clearance Metabolite excretion Pharmacokinetic modeling

Sulfamethoxypyridazine Goat Pharmacokinetics: Intramuscular Half-Life 11.0 Hours Versus Subcutaneous 13.7 Hours

In goat pharmacokinetic studies, sulfamethoxypyridazine demonstrated route-dependent elimination half-lives following parenteral administration [1]. Intramuscular (IM) administration produced a biological half-life of 11.0 hours with 68.6% systemic bioavailability, while subcutaneous (SC) administration yielded a longer half-life of 13.7 hours but lower bioavailability of 58.7% [1]. The steady-state volume of distribution was 0.39 mL/kg/min, with total body clearance of 0.73 mL/kg/min [1]. These values differ substantially from human pharmacokinetic parameters, underscoring the species-specific nature of sulfonamide disposition.

Veterinary pharmacokinetics Ruminant pharmacology Route of administration

Sulfamethoxypyridazine (CAS 80-35-3) Evidence-Backed Application Scenarios for Research and Veterinary Procurement


Veterinary Long-Acting Antibacterial Protocols in Livestock

Sulfamethoxypyridazine is indicated for veterinary applications where extended dosing intervals reduce animal handling frequency. In goats, intramuscular administration provides an 11.0-hour half-life with 68.6% bioavailability, while subcutaneous dosing extends half-life to 13.7 hours [1]. This prolonged action profile supports once-daily or less frequent dosing in ruminants for infections caused by susceptible Streptococcus, Staphylococcus, and E. coli strains [2]. Researchers should note that in vitro MIC50 values against porcine pathogens (B. bronchiseptica: 4 μg/mL; P. multocida: 2-32 μg/mL range) indicate intermediate activity compared to sulfamethoxazole [3], requiring careful pathogen susceptibility verification before protocol adoption.

Pharmacokinetic Reference Standard for Long-Acting Sulfonamide Studies

Sulfamethoxypyridazine serves as a benchmark long-acting sulfonamide for comparative pharmacokinetic and metabolism studies. Its well-characterized human elimination half-life of approximately 59-67 hours [4], combined with the documented 11-fold differential renal clearance between free drug and N4-acetyl metabolite [5], provides a robust reference dataset for modeling sulfonamide disposition. The compound's reduced acetylation relative to sulfamethazine [6] makes it particularly valuable for studies investigating acetylator phenotype effects without the confounding influence of high metabolite formation rates.

Polymorphism and Solid-State Pharmaceutics Research

Sulfamethoxypyridazine exists in three distinct polymorphic forms with quantifiable differences in solubility and bioavailability. Form III demonstrates a 1.4-fold higher gastrointestinal absorption rate than Form I in human subjects, with apparent solubility ratios of 1:1.18:1.25 for forms I:II:III [7]. These well-documented polymorph-dependent pharmacokinetic differences make sulfamethoxypyridazine an ideal model compound for solid-state pharmaceutics research, dissolution testing methodology development, and studies investigating the impact of crystal form on in vivo performance.

Antibacterial Resistance and Comparative Efficacy Studies

Sulfamethoxypyridazine is a relevant reference compound for studies investigating sulfonamide cross-resistance patterns and structure-activity relationships. As documented in porcine pathogen susceptibility testing, sulfamethoxypyridazine occupies an intermediate position in the sulfonamide potency hierarchy, with sulfamethoxazole demonstrating highest activity and sulfamethazine showing lowest activity [3]. This intermediate activity profile makes it a useful comparator when evaluating novel sulfonamide derivatives or assessing resistance mechanisms across the sulfonamide class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Sulfamethoxypyridazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.